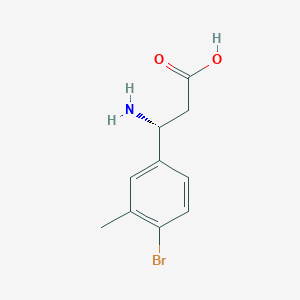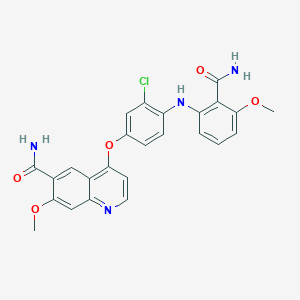
Lenvatinib impurity 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenvatinib impurity 2 is a chemical compound associated with the pharmaceutical drug lenvatinib, a multitargeted tyrosine kinase inhibitor used primarily in cancer treatment. Impurities in pharmaceutical compounds are critical to identify and control, as they can affect the safety and efficacy of the drug. This compound is one such impurity that arises during the synthesis or degradation of lenvatinib.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of lenvatinib impurity 2 involves several synthetic routes and reaction conditions. The synthesis typically includes the use of various reagents and catalysts under controlled conditions to ensure the formation of the desired impurity. For example, the synthesis might involve the use of potassium dihydrogen phosphate and sodium hydroxide to create a phosphate buffer, followed by gradient elution using methanol as the mobile phase .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to monitor and control the levels of impurities during the production process. The goal is to ensure that the final pharmaceutical product meets regulatory standards for purity and safety .
Análisis De Reacciones Químicas
Types of Reactions: Lenvatinib impurity 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the stability and reactivity of the compound.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H2O2). These reagents are used under specific conditions to induce the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, acid and base hydrolysis can lead to the formation of various degradation products, which are identified and characterized using advanced analytical techniques .
Aplicaciones Científicas De Investigación
Lenvatinib impurity 2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the stability and degradation pathways of lenvatinib. In biology and medicine, it helps researchers understand the pharmacokinetics and pharmacodynamics of lenvatinib, as well as its potential side effects and interactions with other drugs. In industry, this compound is used to develop and validate analytical methods for quality control and regulatory compliance .
Mecanismo De Acción
The mechanism of action of lenvatinib impurity 2 is closely related to that of lenvatinib. Lenvatinib is a receptor tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), platelet-derived growth factor receptor-alpha (PDGFRα), and other tyrosine kinases involved in tumor growth and angiogenesis . This compound may interact with these molecular targets and pathways, affecting the overall efficacy and safety of lenvatinib .
Comparación Con Compuestos Similares
Lenvatinib impurity 2 can be compared with other impurities and related compounds in terms of its chemical structure, reactivity, and biological effects. Similar compounds include other impurities found in tyrosine kinase inhibitors, such as those in imatinib mesylate and ibrutinib . This compound is unique in its specific interactions with the molecular targets of lenvatinib and its role in the stability and degradation of the drug .
Conclusion
This compound is a significant compound in the context of pharmaceutical research and development. Understanding its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds is essential for ensuring the safety and efficacy of lenvatinib as a cancer treatment.
Propiedades
Fórmula molecular |
C25H21ClN4O5 |
|---|---|
Peso molecular |
492.9 g/mol |
Nombre IUPAC |
4-[4-(2-carbamoyl-3-methoxyanilino)-3-chlorophenoxy]-7-methoxyquinoline-6-carboxamide |
InChI |
InChI=1S/C25H21ClN4O5/c1-33-21-5-3-4-18(23(21)25(28)32)30-17-7-6-13(10-16(17)26)35-20-8-9-29-19-12-22(34-2)15(24(27)31)11-14(19)20/h3-12,30H,1-2H3,(H2,27,31)(H2,28,32) |
Clave InChI |
BEFAFJMIQUXAEA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1C(=O)N)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)C(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


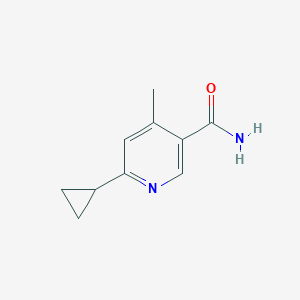

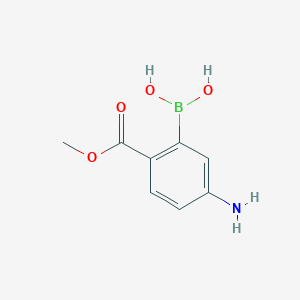
![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoylcyanide](/img/structure/B13049349.png)
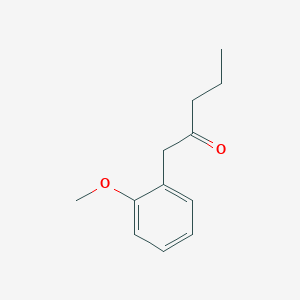



![6-Bromo-2-methyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine](/img/structure/B13049387.png)

